molecular formula C20H13KN2O7S2 B12773805 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((phenylsulfonyl)amino)-, monopotassium salt CAS No. 69563-80-0

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((phenylsulfonyl)amino)-, monopotassium salt

Cat. No.: B12773805
CAS No.: 69563-80-0
M. Wt: 496.6 g/mol
InChI Key: FJXWYVSMCCRGMD-UHFFFAOYSA-M
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Description

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((phenylsulfonyl)amino)-, monopotassium salt is a complex organic compound. It is characterized by the presence of an anthracene core, sulfonic acid group, amino group, and phenylsulfonyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((phenylsulfonyl)amino)-, monopotassium salt typically involves multiple steps. The process begins with the preparation of the anthracene core, followed by the introduction of the sulfonic acid group. The amino group is then added, and finally, the phenylsulfonyl group is introduced. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((phenylsulfonyl)amino)-, monopotassium salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and sulfonyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonic acid derivatives, while reduction can produce various amino derivatives.

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((phenylsulfonyl)amino)-, monopotassium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((phenylsulfonyl)amino)-, monopotassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-, disodium salt
  • 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-, monosodium salt

Uniqueness

Compared to similar compounds, 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((phenylsulfonyl)amino)-, monopotassium salt is unique due to the presence of the phenylsulfonyl group. This group imparts specific chemical properties, such as increased solubility and reactivity, making it suitable for a broader range of applications.

Properties

CAS No.

69563-80-0

Molecular Formula

C20H13KN2O7S2

Molecular Weight

496.6 g/mol

IUPAC Name

potassium;1-amino-4-(benzenesulfonamido)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C20H14N2O7S2.K/c21-18-15(31(27,28)29)10-14(22-30(25,26)11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h1-10,22H,21H2,(H,27,28,29);/q;+1/p-1

InChI Key

FJXWYVSMCCRGMD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[K+]

Origin of Product

United States

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